Aprikalim
Overview
Description
- It activates ATP-sensitive K+ (KATP) channels in guinea pig ventricular myocytes. These channels play a crucial role in regulating cellular excitability, particularly in cardiac tissue .
- The compound’s potential therapeutic implications lie in modulating cardiac excitability, although further research is needed .
Aprikalim: is a chemical substance classified as a (KCO).
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Aprikalim are not widely documented. it is essential to note that industrial production methods exist.
- Researchers have primarily focused on its pharmacological properties rather than its synthesis.
Chemical Reactions Analysis
- Aprikalim’s chemical reactions involve interactions with KATP channels. It reduces the sensitivity of these channels to ATP, effectively increasing the concentration of ATP required to inhibit channel activity .
- Common reagents and conditions for its synthesis remain undisclosed due to limited available information.
Scientific Research Applications
Cardiovascular Research: Aprikalim’s ability to activate KATP channels suggests its potential use in cardiovascular disease studies .
Neuroprotection: In a rabbit model of spinal cord ischemia, this compound protects against nerve damage .
Further Applications: While more research is needed, this compound’s effects may extend beyond cardiovascular and neuroprotective applications.
Mechanism of Action
- Aprikalim exerts its effects by activating KATP channels. These channels regulate potassium ion flow, impacting cell membrane potential and excitability.
- The molecular targets and pathways involved in this compound’s action require additional investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Researchers may explore related KCOs and their unique properties to gain insights into Aprikalim’s distinct features.
Properties
CAS No. |
89544-10-5 |
---|---|
Molecular Formula |
C12H16N2OS2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1 |
InChI Key |
GKEMHVLBZNVZOI-MTATWXBHSA-N |
SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Isomeric SMILES |
CNC(=S)[C@@]1(CCCCS1=O)C2=CN=CC=C2 |
Canonical SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RP 49356; RP-49356; RP49356; Aprikalim; RP 52891; RP-52891; RP-52891; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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